3,5-Bis(bromomethyl)pyridine hydrobromide
Overview
Description
3,5-Bis(bromomethyl)pyridine hydrobromide is a chemical compound with the CAS Number 1118754-56-5 . It has a molecular weight of 345.86 and its IUPAC name is 3,5-bis(bromomethyl)pyridine hydrobromide . It is stored in an inert atmosphere at 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of 3,5-Bis(bromomethyl)pyridine hydrobromide is C7H8Br3N . The InChI code is 1S/C7H7Br2N.BrH/c8-2-6-1-7(3-9)5-10-4-6;/h1,4-5H,2-3H2;1H . The compound’s structure includes a pyridine ring with bromomethyl groups attached at the 3 and 5 positions .Physical And Chemical Properties Analysis
The molecular weight of 3,5-Bis(bromomethyl)pyridine hydrobromide is 264.94 g/mol . It has a topological polar surface area of 12.9 Ų . The compound has 2 rotatable bonds . It has a complexity of 87.6 .Scientific Research Applications
Synthesis of Polyelectrolytes
3,5-Bis(bromomethyl)pyridine hydrobromide has been utilized in the synthesis of new hyperbranched polyelectrolytes. Researchers Monmoton, Lefebvre, and Fradet (2008) synthesized this compound from 3,5-lutidine and noted its higher reactivity compared to other similar compounds. The properties of these hyperbranched poly[3,5-bis(alkylene)pyridinium]s were preliminarily studied, hinting at potential applications in various fields where polyelectrolytes are used (Monmoton, Lefebvre, & Fradet, 2008).
Role in Efficient Synthesis Methods
In another study, Guo, Lu, and Wang (2015) reported on the efficient synthesis of 5-Methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine, using 3,5-bis(bromomethyl)pyridine hydrobromide. This method was noted for its simplicity, efficiency, and environmentally friendly nature (Guo, Lu, & Wang, 2015).
Applications in Molecular Synthesis
Shibahara et al. (2008) used 3,5-bis(bromomethyl)pyridine hydrobromide for the synthesis of multilayered 3.3pyridinophanes. These compounds were synthesized using a specific method involving (4-tolylsulfonyl)methyl isocyanide, indicating its utility in creating complex molecular structures (Shibahara, Watanabe, Aso, & Shinmyozu, 2008).
Development of Chromium(III) Complexes
In the realm of organometallic chemistry, Hurtado et al. (2009) explored the reaction of 2,6-bis(bromomethyl)pyridine with various azoles, leading to the formation of chromium(III) complexes. These complexes, involving 3,5-bis(bromomethyl)pyridine hydrobromide, were active in the polymerization of ethylene, showcasing potential industrial applications (Hurtado et al., 2009).
Influence in Polymer Chemistry
In a study on the polymerization of substituted pyridines, Monmoton, Lefebvre, and Fradet (2008) examined the solution polymerization of 4-bromomethylpyridine and 3-bromomethyl pyridine hydrobromides. They provided insights into the mechanisms and kinetics of these reactions, demonstrating the role of 3,5-bis(bromomethyl)pyridine hydrobromide in advanced polymer chemistry (Monmoton, Lefebvre, & Fradet, 2008).
Safety And Hazards
properties
IUPAC Name |
3,5-bis(bromomethyl)pyridine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N.BrH/c8-2-6-1-7(3-9)5-10-4-6;/h1,4-5H,2-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJNGIJMYQOLKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1CBr)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(bromomethyl)pyridine hydrobromide | |
CAS RN |
1118754-56-5 | |
Record name | 3,5-bis(bromomethyl)pyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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